molecular formula C9H8OS2 B7862177 Dithiophen-2-ylmethanol CAS No. 6973-84-8

Dithiophen-2-ylmethanol

Cat. No. B7862177
CAS RN: 6973-84-8
M. Wt: 196.3 g/mol
InChI Key: ZPSAYQUFPNWRMA-UHFFFAOYSA-N
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Description

Dithiophen-2-ylmethanol is a useful research compound. Its molecular formula is C9H8OS2 and its molecular weight is 196.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dithiophen-2-ylmethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dithiophen-2-ylmethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Novel Polythiophenes Development : Molecules with dithiophene structures have been synthesized for applications in organic chemistry. They display planar structures with short intermolecular contacts, leading to low oxidation potentials and absorptions in long wavelength regions. These properties are beneficial for developing polymers with low oxidation potentials (Kozaki, Tanaka, & Yamashita, 1994).

  • Emission Spectra Study : The absorption and emission spectra of dithiophene have been extensively studied using quantum mechanical calculations, indicating potential applications in material science and spectroscopy (Stendardo, Avila Ferrer, Santoro, & Improta, 2012).

  • Photostability in Drug Development : Dithiophene derivatives have been investigated for their photostability, which is crucial in the development of potential anticancer drugs. Understanding the stability of these compounds under various conditions is essential for their pharmaceutical applications (Silchenko, Schöneich, Carlson, & Stella, 2003).

  • Organic Semiconductor Applications : Dithiophene derivatives have been used to create high-performance organic semiconductors for field-effect transistors. This showcases their potential in electronic device applications (Xiao et al., 2005).

  • Solar Cell Technology : Incorporation of dithiophene units in the construction of organic chromophores for dye-sensitized solar cells has led to significant improvements in power conversion efficiency, demonstrating their utility in renewable energy technologies (Li et al., 2010).

  • High-Efficiency Polymer Solar Cells : Cyano-substituted polythiophene, featuring dithiophene segments, has been developed for use in high-efficiency organic solar cells. This advancement indicates the potential of dithiophene derivatives in improving solar cell performance (Yuan et al., 2022).

properties

IUPAC Name

dithiophen-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS2/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSAYQUFPNWRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285319
Record name dithiophen-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dithiophen-2-ylmethanol

CAS RN

6973-84-8
Record name NSC41367
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41367
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dithiophen-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a -35° to -40° C. solution of 2-(then-2-oyl)thiophene (Maybridge of Cornwall, UK) (500 mg, 2.60 mmol) in 10 mL of methylene chloride, is added dropwise a 1M solution of diisobutylaluminum hydride in methylene chloride (6.50 mL, 6.50 mmol) over 20 minutes. The reaction is stirred at -40° C. for 2.5 hours and then quenched by the slow addition of 10 mL of methanol. The mixture is warmed to room temperature and poured into 100 mL of saturated aqueous sodium tartrate. The aqueous solution is extracted with several portions of methylene chloride, the organic extracts combined, and dried over magnesium sulfate. Chromatography on silica gel, eluting with a 1:2 mixture of ethyl acetate to hexane, gives di-2-thienylmethanol as a light orange solid in 54% yield.
Quantity
500 mg
Type
reactant
Reaction Step One
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solution
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0 (± 1) mol
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reactant
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reactant
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10 mL
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6.5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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